4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane
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Overview
Description
4-(bromomethyl)tricyclo[4311,3,8]undecane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of tricyclo[4.3.1.1,3,8]undecane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)tricyclo[4.3.1.1,3,8]undecane
- 4-(iodomethyl)tricyclo[4.3.1.1,3,8]undecane
- 4-(hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane
Uniqueness
4-(bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2703780-79-2 |
---|---|
Molecular Formula |
C12H19Br |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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